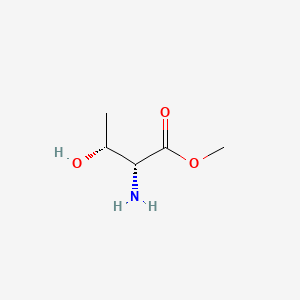
Methyl (2R,3R)-2-amino-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,3R)-2-amino-3-hydroxybutanoate is a chiral compound with significant importance in organic chemistry and biochemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3R)-2-amino-3-hydroxybutanoate typically involves the reduction of corresponding keto esters or amino acids. One common method is the reduction of methyl 2-oxo-3-hydroxybutanoate using sodium borohydride in methanol at low temperatures . This method yields the desired product with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes using cost-effective reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3R)-2-amino-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Methyl (2R,3R)-2-amino-3-oxobutanoate.
Reduction: this compound.
Substitution: Methyl (2R,3R)-2-amino-3-chlorobutanoate.
Scientific Research Applications
Methyl (2R,3R)-2-amino-3-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the biosynthesis of amino acids and peptides.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting metabolic pathways.
Industry: Employed in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl (2R,3R)-2-amino-3-hydroxybutanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active intermediates. Its stereochemistry is crucial for its binding affinity and specificity towards these molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,3S)-2-amino-3-hydroxybutanoate: A stereoisomer with different reactivity and biological activity.
Methyl 2-amino-3-hydroxypropanoate: Lacks the additional carbon in the butanoate chain, leading to different chemical properties.
Methyl 2-amino-3-hydroxyhexanoate: Has a longer carbon chain, affecting its solubility and reactivity.
Uniqueness
Methyl (2R,3R)-2-amino-3-hydroxybutanoate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its isomers and analogs. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and in studies of chiral recognition in biological systems.
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
methyl (2R,3R)-2-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C5H11NO3/c1-3(7)4(6)5(8)9-2/h3-4,7H,6H2,1-2H3/t3-,4-/m1/s1 |
InChI Key |
TVHCXXXXQNWQLP-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)OC)N)O |
Canonical SMILES |
CC(C(C(=O)OC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















